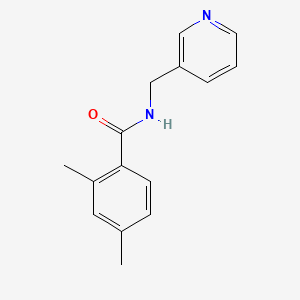![molecular formula C19H20ClN3O2 B6056471 methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate, also known as MCL-1 inhibitor, is a synthetic compound used in scientific research to inhibit the activity of MCL-1 protein. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate the process of apoptosis or programmed cell death. MCL-1 is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy.
作用機序
Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor binds to the BH3-binding groove of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate protein, preventing its interaction with pro-apoptotic BCL-2 family proteins such as BAK and BAX. This leads to the release of cytochrome c from the mitochondria, which triggers the apoptotic cascade and eventually leads to cell death.
Biochemical and Physiological Effects:
methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been shown to induce apoptosis in cancer cells with high levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression, while sparing normal cells with low levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression. methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and ABT-737. In addition, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
The advantages of using methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor in lab experiments are its high potency and selectivity for methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate protein, which allows for specific targeting of cancer cells with high levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression. The limitations of using methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor in lab experiments are its potential toxicity to normal cells with low levels of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate expression and the possibility of developing drug resistance over time.
将来の方向性
For methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor research include the development of more potent and selective compounds, the investigation of its potential in combination with other targeted therapies, the identification of biomarkers for patient selection, and the exploration of its role in other diseases such as neurodegenerative disorders. Moreover, the clinical development of methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor as a cancer therapy is ongoing, and the results of these studies will provide valuable information on its safety and efficacy in humans.
合成法
Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate can be synthesized by reacting 4-(4-chlorophenyl)piperazine with 4-formylbenzoic acid methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction yields the target compound as a white solid with a purity of more than 95%.
科学的研究の応用
Methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been extensively studied in various types of cancer cells such as leukemia, lymphoma, multiple myeloma, breast cancer, lung cancer, and ovarian cancer. In preclinical studies, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has shown promising results in inducing apoptosis and inhibiting tumor growth. methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has also been used in combination with other chemotherapeutic agents to enhance their efficacy. Moreover, methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate inhibitor has been investigated for its potential in overcoming drug resistance in cancer cells.
特性
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-19(24)16-4-2-15(3-5-16)14-21-23-12-10-22(11-13-23)18-8-6-17(20)7-9-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFIKYMLFYTYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
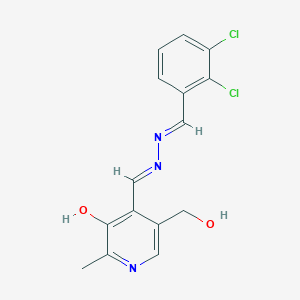
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
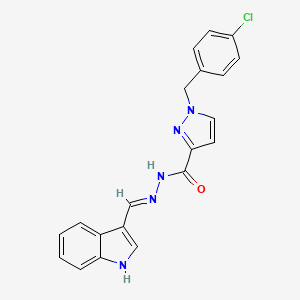
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
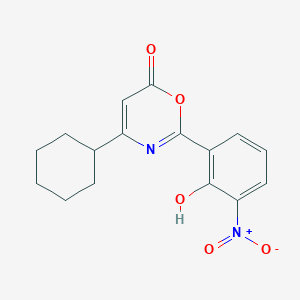
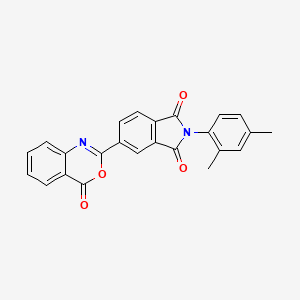
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![ethyl 2-[(4-bromobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056458.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
